molecular formula C7H7BrN2O B1661692 ANILINE, p-BROMO-N-METHYL-N-NITROSO- CAS No. 937-23-5

ANILINE, p-BROMO-N-METHYL-N-NITROSO-

Cat. No.: B1661692
CAS No.: 937-23-5
M. Wt: 215.05 g/mol
InChI Key: ALPCWHBDOURDHG-UHFFFAOYSA-N
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Description

Structurally, it features a bromine atom at the para position of the benzene ring, a methyl group, and a nitroso (-N=O) functional group attached to the nitrogen atom of the aniline backbone. Nitroso compounds are notable for their role in carcinogenicity studies and synthetic chemistry, particularly in diazo coupling reactions and coordination chemistry .

Properties

CAS No.

937-23-5

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-(4-bromophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

ALPCWHBDOURDHG-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)Br)N=O

Canonical SMILES

CN(C1=CC=C(C=C1)Br)N=O

Other CAS No.

937-23-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its combination of substituents:

  • Para-bromo substitution : Enhances steric and electronic effects compared to unsubstituted aniline derivatives. Similar brominated anilines, such as 4-bromoaniline (CAS 106-40-1), are used in dye synthesis and pharmaceutical intermediates .
  • N-methyl-N-nitroso group: Nitrosoamines are notorious for their carcinogenicity, as seen in N-nitrosodimethylamine (CAS 62-75-9), a potent carcinogen . The methyl group may influence metabolic pathways and stability.

Physical and Chemical Properties

Compound CAS Molecular Formula Key Properties Applications/Notes
ANILINE, p-BROMO-N-METHYL-N-NITROSO- Not listed C₇H₇BrN₂O Hypothesized: High molecular weight (227 g/mol), potential mutagenicity Likely research chemical or synthetic intermediate
4-Bromoaniline 106-40-1 C₆H₆BrN MP: 63–66°C; used in azo dyes and agrochemicals Industrial synthesis
N-Nitroso-N-ethylaniline 612-64-6 C₈H₁₀N₂O Liquid at RT; carcinogenic Toxicology studies
p-Nitroaniline 100-01-6 C₆H₆N₂O₂ MP: 147–149°C; used in dyes and corrosion inhibitors Industrial and analytical applications

Reactivity and Stability

  • Nitroso Group Reactivity : Nitroso compounds like N-nitrosodimethylamine (CAS 62-75-9) undergo photolytic degradation and are sensitive to reducing agents . The nitroso group in the target compound may similarly participate in redox reactions or coordination with metals, as seen in nickel-Schiff base complexes derived from nitroanilines .

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